molecular formula C20H24N2O4S B2953739 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2034398-14-4

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2953739
CAS No.: 2034398-14-4
M. Wt: 388.48
InChI Key: RRPOCKBXKUSMKE-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide is a complex ethanediamide derivative characterized by a hybrid heterocyclic framework. Its structure integrates a cyclohexenyl ethyl group, a hydroxyl-substituted ethyl bridge bearing furan-2-yl and thiophen-3-yl moieties, and an ethanediamide backbone.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-18(21-10-8-15-5-2-1-3-6-15)19(24)22-14-20(25,16-9-12-27-13-16)17-7-4-11-26-17/h4-5,7,9,11-13,25H,1-3,6,8,10,14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPOCKBXKUSMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(1-cyclohexenyl)ethylamine and 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine. These intermediates are then reacted with ethanediamide under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. This can result in various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

This analog (described in ) replaces the furan-thiophene-hydroxyethyl group with a 4-fluoro-3-methylbenzenesulfonyl-substituted oxazinan ring. Key differences include:

  • Polarity : The sulfonyl group increases polarity compared to the hydroxyl and heteroaromatic groups in the target compound, likely enhancing aqueous solubility .

Naphthalene- and Phenyl-Substituted Acetamides ()

Compounds such as 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (18) and 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide (15) share the acetamide backbone but differ in substituents:

  • Aromatic Systems : Naphthalene (compound 18) and phenyl (compound 15) groups confer greater hydrophobicity than the cyclohexenyl-thiophene-furan system, impacting membrane permeability .
  • Bioactivity : Indole-2-one derivatives (e.g., compound 15) exhibit reported anticancer activity, suggesting that the target compound’s thiophene-furan motif may similarly modulate biological targets .

Palladium-Mediated Reactions ()

The Heck reaction described in yielded tetrahydrophenanthridone (5) in >90% yield using Pd(OAc)₂ and phosphine ligands. This suggests that analogous palladium-catalyzed coupling could be viable for synthesizing the target compound’s thiophene or furan moieties.

Analytical Comparisons

Elemental analysis data from (e.g., C, 55.78%; H, 5.04%; N, 4.89% for a brominated cyclohexene carboxamide) provides a benchmark for verifying the target compound’s purity. Notably, the target compound’s higher heteroatom content (N, O, S) would result in distinct CHNS/O analytical profiles .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Reference
Target Compound C₂₃H₂₇N₂O₄S 451.54 Cyclohexene, furan, thiophene, hydroxyl Not reported
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-...]} C₂₅H₃₁FN₂O₅S₂ 554.65 Benzenesulfonyl, oxazinan Not reported
2-Hydroxy-N-phenyl-acetamide (15) C₁₆H₁₂N₂O₃ 280.28 Phenyl, indole-2-one ≥95%
N,N-dimethylpiperidine-3-carboxamide C₈H₁₆N₂O 156.23 Piperidine, dimethyl 95%

Notes:

  • Purity data for the target compound is unavailable in the evidence, but analogs like N,N-dimethylpiperidine-3-carboxamide (95% purity) highlight the importance of optimized purification protocols .

Research Findings and Implications

  • Structural Flexibility : The hydroxyethyl-thiophene-furan group in the target compound offers greater conformational flexibility than rigid sulfonamide or indole-based analogs, which may enhance binding to flexible protein pockets .
  • Crystallographic Analysis : Tools like SHELXL () are critical for resolving stereochemistry, particularly for the hydroxyethyl and cyclohexenyl groups .

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a cyclohexene moiety and a furan ring, suggest various biological activities, making it a subject of interest in drug development. This article explores the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data.

Structural Characteristics

The compound can be characterized by its unique molecular structure:

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : Approximately 320.4 g/mol
  • Key Functional Groups : Cyclohexene, furan, thiophene, and hydroxyl groups.

This combination of functional groups allows for diverse chemical interactions, which may contribute to its biological activity.

Preliminary studies indicate that this compound may exhibit biological activity through interactions with specific molecular targets such as enzymes or receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing various physiological responses.
  • Antioxidant Activity : Potential to scavenge free radicals, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Elsoy & Muhammad (2020)Similar compounds exhibited IC₅₀ values of 120 nM against Plasmodium falciparum, indicating antimalarial potential.
MDPI (2023)Compounds with similar scaffolds demonstrated antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans.
EvitaChem (2025)Suggested that structural modifications could enhance biological activity through improved binding affinity to target molecules.

Pharmacological Applications

The compound's unique structure suggests potential applications in various therapeutic areas:

  • Antimicrobial Agents : Due to its structural similarities with known antimicrobial compounds.
  • Anti-inflammatory Drugs : The presence of hydroxyl and thiophene groups may confer anti-inflammatory properties.
  • Anticancer Agents : Ongoing research is exploring its potential in cancer therapy based on preliminary findings of cytotoxicity against cancer cell lines.

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the cyclohexene moiety.
  • Introduction of the furan and thiophene rings.
  • Final assembly through amide bond formation.

Understanding the chemical properties is essential for predicting the behavior of this compound in biological systems:

PropertyValue
DensityNot reported
SolubilityRequires further investigation

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